
tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features an imidazole ring attached to a piperazine ring, which is further modified with a tert-butyl group and a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate typically involves the following steps:
Imidazole Formation: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Piperazine Formation: Piperazine can be synthesized through the reaction of ethylenediamine with ketones or aldehydes.
Coupling Reaction: The imidazole and piperazine rings are then coupled using a suitable coupling reagent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Tert-Butylation: The resulting compound is then tert-butylated using tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole-4-carboxylic acid derivatives.
Reduction: The compound can be reduced to form piperazine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Imidazole-4-carboxylic Acid Derivatives: These products are useful in pharmaceuticals and agrochemicals.
Piperazine Derivatives: These products have applications in the synthesis of pharmaceuticals and other organic compounds.
Substituted Derivatives: These products can be used in various industrial applications, including the production of polymers and resins.
Scientific Research Applications
Chemistry: Tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including its use as a precursor for the synthesis of biologically active molecules. Medicine: It is used in the development of new drugs, particularly those targeting neurological disorders and infections. Industry: The compound is utilized in the production of various industrial chemicals, including polymers and resins.
Mechanism of Action
The mechanism by which tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, while the piperazine ring can interact with enzymes and receptors. The tert-butyl group enhances the compound's lipophilicity, allowing it to cross cell membranes more easily.
Comparison with Similar Compounds
Imidazole Derivatives: These compounds share the imidazole ring but may have different substituents on the ring.
Piperazine Derivatives: These compounds share the piperazine ring but may have different functional groups attached.
Tert-Butyl Derivatives: These compounds contain the tert-butyl group but may have different core structures.
Uniqueness: Tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate is unique due to its combination of the imidazole and piperazine rings, which allows for a wide range of chemical reactions and biological activities. Its tert-butyl group enhances its stability and lipophilicity, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(imidazole-1-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-8-6-15(7-9-16)11(18)17-5-4-14-10-17/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLOAIKBILMRFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

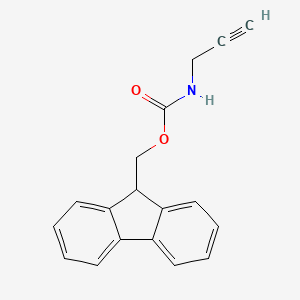
![2-{[(2-chlorobenzyl)sulfanyl]methyl}-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B2952440.png)
![2,5-dimethyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B2952443.png)
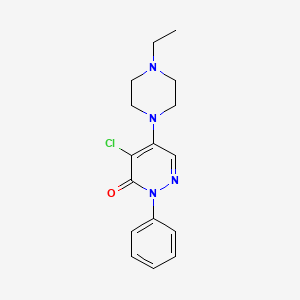
![2-(3-(Dimethylamino)propyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2952446.png)
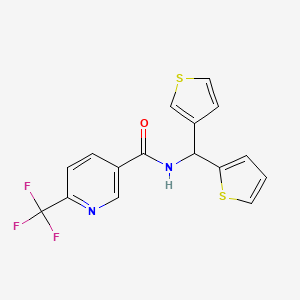
![5-Methyl-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2952449.png)
![4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B2952455.png)

![5-chloro-2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2952457.png)
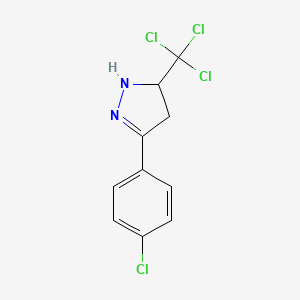
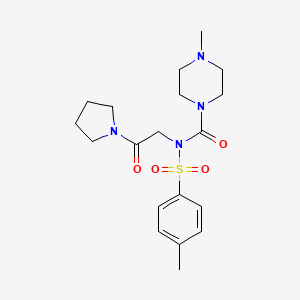
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2952460.png)
